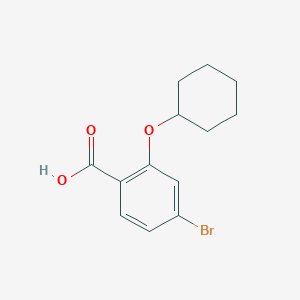

4-Bromo-2-(cyclohexyloxy)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid (BA) scaffold is a foundational structural motif in organic chemistry. orgsyn.orgnbinno.com Discovered in the 16th century, this aromatic carboxylic acid is not only a naturally occurring compound in many plants but also a crucial precursor for the industrial synthesis of numerous organic substances. chemicalbook.comnih.gov In synthetic chemistry, the BA scaffold serves as a versatile building block for creating a wide range of more complex molecules. nbinno.comchemicalbook.com Its carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, while the aromatic ring can undergo substitution reactions to introduce additional functionalities.

This versatility has made the benzoic acid framework a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. orgsyn.org The presence of the BA moiety is often responsible for the biological activities of both natural and synthetic compounds. orgsyn.orgchemicalbook.com Researchers continue to explore BA derivatives for a variety of therapeutic applications, including the development of novel anticancer agents. orgsyn.orgnbinno.com

Table 1: Examples of Commercially Important Drugs Featuring a Benzoic Acid Scaffold

| Drug Name | Therapeutic Class | Structural Contribution of Benzoic Acid Moiety |

|---|---|---|

| Furosemide | Diuretic | The carboxylic acid is crucial for its diuretic activity. |

| Tetracaine | Local Anesthetic | An ester of a benzoic acid derivative. |

| Bexarotene | Retinoid (Anticancer) | A synthetic retinoid analog with a benzoic acid functional group. |

Role of Bromine Substituents in Chemical Functionality

The incorporation of a bromine atom onto an organic molecule, a process known as bromination, is a pivotal transformation in organic synthesis. orgsyn.org The bromine substituent significantly influences the physical and chemical properties of the parent compound. chemicalbook.com As a halogen, bromine is an electron-withdrawing group, which can alter the acidity and reactivity of the molecule. Its presence also increases the molecular weight and can modify properties like boiling point and solubility. chemicalbook.com

One of the most important roles of a bromine substituent is to act as a versatile functional handle for further synthetic modifications. Bromo-substituted aromatic compounds are key precursors in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. ijisrt.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, enabling the construction of complex molecular architectures. Furthermore, the carbon-bromine bond can be cleaved under certain conditions, making the bromo group an effective leaving group in nucleophilic substitution reactions. chemicalbook.com This reactivity makes bromo-substituted compounds valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. chemicalbook.com

Cyclohexyloxy Moiety as a Structural Feature in Organic Compounds

The cyclohexyloxy group is an ether moiety consisting of a cyclohexane (B81311) ring bonded to an oxygen atom. When attached to a molecule, it introduces a bulky and lipophilic (fat-soluble) character. The term "bulky" refers to the significant three-dimensional space that the group occupies, a property known as steric hindrance. accessscience.com This steric bulk can influence how a molecule folds and interacts with its environment, including biological targets like enzymes or receptors.

In medicinal chemistry, modifying a compound's lipophilicity is a key strategy for optimizing its pharmacokinetic properties, which govern how the drug is absorbed, distributed, metabolized, and excreted. The addition of a cyclohexyloxy group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. The non-polar, flexible nature of the cyclohexane ring can also facilitate favorable binding interactions within the hydrophobic pockets of proteins. Therefore, the cyclohexyloxy moiety serves as a tool for chemists to fine-tune the steric and lipophilic profile of a molecule to enhance its biological activity and drug-like properties.

Contextualizing 4-Bromo-2-(cyclohexyloxy)benzoic acid within Contemporary Medicinal and Material Chemistry Research

The compound this compound is a multifunctional molecule whose potential is best understood by examining its constituent parts. While specific, high-profile applications of this exact compound are not extensively documented in peer-reviewed literature, its structure suggests significant utility as a sophisticated synthetic intermediate or a scaffold for library synthesis in discovery chemistry.

The molecule combines the three key features discussed previously: the benzoic acid scaffold, a bromine substituent, and a cyclohexyloxy group. This combination makes it a valuable building block for creating diverse and complex chemical entities.

The carboxylic acid group provides a reactive site for forming amide or ester bonds, which are common linkages in drug molecules.

The bromine atom at the 4-position serves as a prime location for metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments to build complexity.

The cyclohexyloxy group at the 2-position (ortho to the carboxylic acid) provides significant steric bulk and lipophilicity. Its placement can influence the orientation of the adjacent carboxylic acid group and create a specific three-dimensional shape designed to fit into the binding sites of biological targets.

Therefore, researchers in medicinal chemistry could use this compound as a starting material to synthesize libraries of novel compounds for screening against various diseases. For example, it could be used to develop inhibitors for enzymes where a hydrophobic pocket is adjacent to a site that recognizes a carboxylic acid. In materials science, such halogenated aromatic acids can serve as precursors for polymers or liquid crystals, where the rigid core and specific substituents can influence the material's bulk properties.

Table 2: Analysis of Structural Features of this compound

| Structural Feature | Class | Potential Role in Chemical and Biological Activity |

|---|---|---|

| Benzoic Acid | Aromatic Carboxylic Acid | Core scaffold; reactive handle for amide/ester formation; potential for ionic interactions. |

| 4-Bromo Substituent | Halogen | Site for cross-coupling reactions (e.g., Suzuki, Heck) for further molecular elaboration; modifies electronic properties of the ring. |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclohexyloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBOYMWDJAXDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The molecular structure of 4-Bromo-2-(cyclohexyloxy)benzoic acid can be unequivocally established using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be inferred from the analysis of its constituent functional groups and comparison with structurally related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic, cyclohexyl, and carboxylic acid protons. The aromatic protons would appear as a complex multiplet pattern in the downfield region, influenced by the bromine and cyclohexyloxy substituents. The protons of the cyclohexyloxy group would resonate in the upfield region, with the proton attached to the oxygen-linked carbon appearing at a lower field than the other cyclohexyl protons. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carboxylic carbon, the aromatic carbons (with chemical shifts influenced by the bromo and alkoxy substituents), and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. A strong, broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the C-Br stretching would be observed in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Hypothetical Spectroscopic Data for this compound:

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 10-13 ppm (broad s, 1H) | Carboxylic acid (-COOH) |

| δ 7.0-8.0 ppm (m, 3H) | Aromatic protons | |

| δ 4.0-4.5 ppm (m, 1H) | Cyclohexyl proton (-O-CH-) | |

| δ 1.2-2.0 ppm (m, 10H) | Cyclohexyl protons (-CH₂-) | |

| ¹³C NMR | δ 165-175 ppm | Carboxylic carbon (-COOH) |

| δ 110-160 ppm | Aromatic carbons & C-O | |

| δ 70-80 ppm | Cyclohexyl carbon (-O-CH-) | |

| δ 20-40 ppm | Cyclohexyl carbons (-CH₂-) | |

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 cm⁻¹ (strong) | C=O stretch (carbonyl) | |

| 1000-1300 cm⁻¹ | C-O stretch (ether) | |

| 500-600 cm⁻¹ | C-Br stretch |

Single-Crystal X-ray Diffraction Studies of Benzoic Acid Analogues

Substituted benzoic acids commonly crystallize in centrosymmetric dimer motifs, where two molecules are held together by strong intermolecular hydrogen bonds between their carboxylic acid groups, forming an R²₂(8) ring motif. researchgate.netnih.gov In the case of this compound, it is highly probable that similar carboxylic acid dimers would be the primary supramolecular synthon.

Conformational Isomerism and Molecular Flexibility

The molecular structure of this compound possesses significant conformational flexibility, primarily arising from the rotation around the C-O bond of the ether linkage and the C-C bond connecting the carboxylic acid group to the aromatic ring. semanticscholar.org

The cyclohexyloxy group can adopt various conformations, with the chair conformation being the most stable for the cyclohexane (B81311) ring itself. The orientation of this group relative to the plane of the benzoic acid ring can vary, leading to different rotational isomers (rotamers). The steric hindrance between the cyclohexyloxy group and the adjacent carboxylic acid group at the ortho position will likely impose restrictions on the rotational freedom around the C(aromatic)-O bond. semanticscholar.org

Similarly, the carboxylic acid group can rotate relative to the aromatic ring. However, in many ortho-substituted benzoic acids, an intramolecular hydrogen bond between the ortho-substituent and the carboxylic acid group can lock the molecule into a more planar and rigid conformation. nih.govrsc.org In the case of this compound, the oxygen atom of the cyclohexyloxy group could act as a hydrogen bond acceptor for the carboxylic acid proton.

Intramolecular Interactions and Hydrogen Bonding Networks

The juxtaposition of the carboxylic acid group and the cyclohexyloxy group at the ortho position creates a favorable geometry for the formation of an intramolecular hydrogen bond. chemistryguru.com.sg The hydrogen atom of the carboxylic acid can form a hydrogen bond with the ether oxygen of the cyclohexyloxy group, leading to the formation of a stable six-membered ring-like structure (an S(6) motif). researchgate.net This type of intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted benzoic acids, such as 2-hydroxybenzoic acid, and it significantly influences their chemical and physical properties. chemistryguru.com.sgnih.govyoutube.com

The formation of a strong intramolecular hydrogen bond would have several consequences:

It would likely lead to a more planar conformation of the molecule by restricting the rotation of the carboxylic acid group.

It could potentially weaken the intermolecular hydrogen bonding between the carboxylic acid dimers, as the proton is already engaged in an intramolecular interaction. This can affect physical properties such as melting point. chemistryguru.com.sg

The acidity of the carboxylic acid might be affected by this intramolecular interaction. rsc.org

In the solid state, a competition between intramolecular and intermolecular hydrogen bonding would exist. While the ortho-cyclohexyloxy group promotes the formation of an intramolecular hydrogen bond, the strong tendency of carboxylic acids to form intermolecular dimers might still prevail. nih.gov It is also possible that the crystal structure accommodates both types of interactions, leading to a complex hydrogen-bonding network. The presence of the bromine atom could further influence this network through the formation of weaker C-H···Br or O-H···Br interactions.

Computational Chemistry Investigations of 4 Bromo 2 Cyclohexyloxy Benzoic Acid

Density Functional Theory (DFT) Studies on Molecular Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By solving the Schrödinger equation in a computationally efficient manner, DFT can predict a molecule's geometry (bond lengths, bond angles, and dihedral angles) and electronic properties.

For a molecule like 4-Bromo-2-(cyclohexyloxy)benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to obtain the optimized molecular structure. researchgate.net These calculations would reveal how the substitutions—the bromine atom at position 4 and the bulky cyclohexyloxy group at position 2—influence the geometry of the benzoic acid core. For instance, steric hindrance from the cyclohexyloxy group would likely cause a significant dihedral angle between the plane of the carboxylic acid group and the benzene (B151609) ring.

In a study on the related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, DFT was used to determine its optimized geometric parameters. researchgate.net Similar calculations for this compound would yield a comprehensive table of its structural parameters.

Table 1: Representative Predicted Molecular Parameters for a Substituted Benzoic Acid Analogue (Note: This data is illustrative, based on typical results for similar molecules, as specific data for this compound is not available).

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C=O (carbonyl) Bond Length | ~1.21 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angle | ~119-121° |

| O-C=O (carboxyl) Bond Angle | ~122° |

| C-O-C (ether) Bond Angle | ~118° |

These structural details are fundamental for understanding the molecule's stability, crystal packing, and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich benzene ring and the oxygen atom of the cyclohexyloxy group. The LUMO is likely localized on the carboxylic acid group and the carbon atoms of the ring, particularly those influenced by the electron-withdrawing bromine atom. A study on 4-bromo-3-(methoxymethoxy)benzoic acid calculated its HOMO-LUMO gap to understand its reactivity. researchgate.net

Table 2: Representative FMO Properties for a Substituted Benzoic Acid Analogue (Note: This data is illustrative, based on typical results for similar molecules).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

The analysis of these orbitals provides insight into which parts of the molecule are likely to be involved in chemical reactions.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. banglajol.info These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior.

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): The power to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the propensity to accept electrons. It is calculated as ω = χ² / (2η).

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

A computational study of 4-bromo-3-(methoxymethoxy)benzoic acid calculated these descriptors to predict its reactivity. researchgate.net

Table 3: Representative Chemical Reactivity Descriptors for a Substituted Benzoic Acid Analogue (Note: This data is illustrative and based on a related compound).

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Ionization Energy (I) | -E(HOMO) | ~6.5 eV |

| Electron Affinity (A) | -E(LUMO) | ~1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~4.0 eV |

These quantitative measures are invaluable for comparing the reactivity of different molecules and for understanding their reaction mechanisms.

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM Model)

Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent. researchgate.net The PCM model treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution.

By performing DFT calculations with the PCM, one can investigate how properties like molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity descriptors change from the gas phase to a solution phase. For instance, a study on 4-bromo-3-(methoxymethoxy)benzoic acid showed that solvation alters the values of its reactivity descriptors. banglajol.info For this compound, moving to a polar solvent would be expected to stabilize charge separation, potentially lowering the HOMO-LUMO gap and altering the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would be centered around the oxygen atoms of the carboxyl and ether groups.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent blue region.

Green regions represent areas of neutral potential.

Molecular Docking Simulations with Analogues of Benzoic Acid

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govjapsonline.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

In the context of this compound, docking simulations would be performed to predict its binding affinity and mode of interaction with various biological targets. For example, benzoic acid and its analogues have been studied as potential inhibitors for enzymes like SARS-CoV-2 main protease and cyclooxygenase (COX). nih.govjapsonline.com

A typical docking study involves:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site of the protein.

Docking the ligand (e.g., this compound) into the binding site using a scoring function to rank the different binding poses.

The results provide a binding energy score (indicating affinity) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.netd-nb.info For example, a study on a different bromo-substituted compound showed it fitting into the active site and interacting with key amino acid residues of its target protein. japsonline.com Such studies could reveal the potential of this compound as a therapeutic agent.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(methoxymethoxy)benzoic acid |

| 4-bromo-2-hydroxybenzoic acid |

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel 4-Bromo-2-(cyclohexyloxy)benzoic acid Analogues

The design of new analogues of this compound is guided by several key principles in medicinal chemistry. One fundamental approach is the development of a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this molecule, a potential pharmacophore might include the carboxylic acid as a hydrogen bond donor/acceptor, the aromatic ring as a hydrophobic core, the bromo-substituent as a potential halogen bond donor, and the cyclohexyloxy group contributing to lipophilicity and steric profile.

Another powerful strategy is scaffold hopping, which involves replacing the central core of the molecule while preserving the key functional group interactions. nih.govbhsai.org The goal is to discover structurally novel compounds that retain or improve upon the activity of the original molecule, potentially offering benefits like improved properties or new intellectual property. drughunter.commdpi.com For instance, the benzoyl core could be replaced with a different heterocyclic system that maintains the spatial orientation of the critical substituents. nih.gov Computational tools are often employed to predict the properties of these designed analogues before synthesis. dundee.ac.uk

Functionalization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization due to its reactivity. Two of the most common modifications are esterification and amidation.

Esterification: This reaction converts the carboxylic acid into an ester. A standard method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. iajpr.comusm.my For example, reacting this compound with various alcohols (e.g., methanol, ethanol) would yield the corresponding methyl or ethyl esters. google.comprepchem.com These reactions can often be accelerated using microwave-assisted organic synthesis (MAOS). usm.my Esters are typically more lipophilic than their parent carboxylic acids, which can influence their solubility and cell permeability.

Amidation: The synthesis of amides from carboxylic acids typically proceeds via an activated intermediate, such as an acyl chloride. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with a primary or secondary amine to furnish the desired amide. This two-step process is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen.

| Derivative Type | Reactant | Potential Product Name | General Synthesis Method |

|---|---|---|---|

| Ester | Methanol | Methyl 4-bromo-2-(cyclohexyloxy)benzoate | Fischer Esterification (Acid Catalyst) iajpr.comusm.my |

| Ester | Ethanol | Ethyl 4-bromo-2-(cyclohexyloxy)benzoate | Fischer Esterification (Acid Catalyst) iajpr.comusm.my |

| Ester | Isopropanol | Isopropyl 4-bromo-2-(cyclohexyloxy)benzoate | Fischer Esterification (Acid Catalyst) google.com |

| Amide | Ammonia | 4-Bromo-2-(cyclohexyloxy)benzamide | Acyl Chloride + Amine |

| Amide | Methylamine | 4-Bromo-N-methyl-2-(cyclohexyloxy)benzamide | Acyl Chloride + Amine |

| Amide | Morpholine | (4-Bromo-2-(cyclohexyloxy)phenyl)(morpholino)methanone | Acyl Chloride + Amine |

Modifications of the Cyclohexyloxy Substituent

Altering the cyclohexyloxy group can significantly impact the steric and electronic properties of the molecule. Structure-activity relationship (SAR) studies often explore such modifications to optimize interactions with a biological target. rsc.org

Potential modifications include:

Ring Size Variation: Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) cycloalkyl groups to probe the size constraints of a potential binding pocket.

Introduction of Substituents: Adding functional groups (e.g., hydroxyl, methyl, fluoro) to the cyclohexane (B81311) ring can introduce new interaction points (like hydrogen bonds), alter polarity, and affect metabolic stability.

Conformational Restriction: Introducing unsaturation (e.g., a cyclohexenyl group) or creating spirocyclic systems can reduce the conformational flexibility of the substituent, which can lead to improved binding affinity. nih.gov

Replacement with Acyclic or Aromatic Groups: Substituting the cyclohexyloxy group with a branched alkyl ether (e.g., isopropoxy) or a phenoxy group would dramatically alter the lipophilicity and electronic character of the molecule.

| Modification Type | Example Substituent | Potential Impact on Properties |

|---|---|---|

| Ring Size Variation | Cyclopentyloxy | Alters steric bulk and fit |

| Ring Size Variation | Cycloheptyloxy | Alters steric bulk and fit |

| Ring Substitution | 4-Hydroxycyclohexyloxy | Increases polarity, potential H-bonding |

| Ring Substitution | 4-Methylcyclohexyloxy | Increases lipophilicity |

| Unsaturation | Cyclohexenyloxy | Reduces flexibility, changes geometry |

| Aromatic Replacement | Phenoxy | Increases aromatic character, alters electronics |

Aromatic Ring Substitutions and Their Impact on Molecular Properties

The substituents on the benzoic acid ring play a crucial role in defining the molecule's electronic properties, particularly the acidity of the carboxylic acid group. psu.eduunamur.be The Hammett electronic sigma (σ) constants are often used to quantify the electron-donating or electron-withdrawing nature of these substituents. iomcworld.com

Modifying these substituents offers a clear strategy for tuning molecular properties:

Replacing Bromine: Substituting the bromine with other halogens (F, Cl) would modulate the inductive effect. libretexts.org Replacing it with strong EWGs like nitro (-NO₂) or cyano (-CN) would further increase acidity. psu.edunih.gov

Adding Substituents: Introducing additional groups onto the remaining open positions of the aromatic ring (positions 3 and 5) could further refine the electronic and steric profile. For example, adding another EWG would enhance the ring's electron-deficient character.

| Substituent | Position | Electronic Effect | Impact on Acidity (pKa) | Reference |

|---|---|---|---|---|

| -Br | para | Electron-withdrawing (Inductive) | Decreases pKa (more acidic) | psu.edu |

| -NO₂ | para | Strongly Electron-withdrawing | Strongly decreases pKa | libretexts.org |

| -CN | para | Strongly Electron-withdrawing | Strongly decreases pKa | psu.edu |

| -CH₃ | para | Electron-donating | Increases pKa (less acidic) | libretexts.org |

| -OCH₃ | para | Electron-donating (Resonance) | Increases pKa (less acidic) | psu.edu |

| -F | para | Electron-withdrawing (Inductive) | Decreases pKa (more acidic) | psu.edu |

Diversification of Benzoic Acid Core Structures

While functionalization of the existing scaffold is a valuable strategy, replacing the entire benzoic acid core with a bioisostere can lead to significant improvements in drug-like properties. drughunter.com Carboxylic acids can sometimes present challenges such as poor membrane permeability or metabolic instability. drughunter.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.org

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: 1H-tetrazole is a frequently used bioisostere for a carboxylic acid, as it has a similar pKa and can participate in similar ionic and hydrogen-bonding interactions. cambridgemedchemconsulting.com

Acyl Sulfonamides: These compounds can mimic the acidity and hydrogen-bonding pattern of carboxylic acids while offering increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acids: These groups can also act as carboxylic acid mimics, though their properties can be distinct.

Heterocyclic Rings: In a broader sense of scaffold hopping, the entire benzoic acid could be replaced by a different ring system, such as a 4-pyridone-3-carboxylic acid or other heterocyclic analogues, that positions the key interacting groups in a similar spatial arrangement. nih.govnih.gov This can lead to completely new chemical classes with different pharmacological profiles. nih.gov

| Bioisostere | Structure | Key Features | Reference |

|---|---|---|---|

| 1H-Tetrazole | -CN₄H | Acidic proton (pKa similar to -COOH), planar, multiple H-bond acceptors. | cambridgemedchemconsulting.com |

| Acyl Sulfonamide | -C(O)NHSO₂R | Acidic N-H proton, strong H-bond donor/acceptor. | drughunter.com |

| Hydroxamic Acid | -C(O)NHOH | Can act as a metal chelator, H-bond donor/acceptor. | cambridgemedchemconsulting.com |

| 5-oxo-1,2,4-oxadiazole | Heterocyclic ring | Less acidic than tetrazole, can improve oral absorption. | drughunter.com |

| 4-Pyridone-3-carboxylic acid | Heterocyclic core | Example of a full scaffold hop to replace the benzene (B151609) ring system. | nih.gov |

Mechanistic Investigations of Biochemical Interactions

Soluble Epoxide Hydrolase (sEH) Inhibition by Related Cyclohexyloxy Benzoic Acids

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acids, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). dovepress.commdpi.com Inhibition of sEH can therefore increase the levels of beneficial EETs, presenting a therapeutic strategy for managing inflammation, pain, and cardiovascular diseases. dovepress.commdpi.com

Compounds with a cyclohexyloxy benzoic acid scaffold have been identified as potent inhibitors of sEH. A notable example is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which has demonstrated significant anti-inflammatory and analgesic properties in animal models. nih.govnih.gov Given the structural similarity, 4-Bromo-2-(cyclohexyloxy)benzoic acid is also hypothesized to exhibit sEH inhibitory activity. The electronic and steric properties of the bromo and cyclohexyloxy substituents on the benzoic acid ring are expected to play a crucial role in its binding affinity to the sEH enzyme.

| Compound | Target Enzyme | Effect | Potential Therapeutic Application |

| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Soluble Epoxide Hydrolase (sEH) | Inhibition | Anti-inflammatory, Analgesic nih.govnih.gov |

| This compound | Soluble Epoxide Hydrolase (sEH) (Predicted) | Inhibition (Predicted) | Anti-inflammatory, Analgesic (Hypothesized) |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The structure-activity relationship (SAR) of benzoic acid derivatives as enzyme inhibitors is a well-explored area. iomcworld.comnih.gov For sEH inhibitors, specific structural features are known to be critical for potent activity. The benzoic acid moiety itself serves as a crucial anchor, interacting with key residues in the active site of the enzyme.

In the case of cyclohexyloxy benzoic acid-based sEH inhibitors, the following SAR observations are pertinent:

Benzoic Acid Core: The carboxylic acid group is essential for binding, often forming hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Substituents on the Benzoic Acid Ring: The nature and position of substituents on the phenyl ring can modulate the electronic properties and conformation of the molecule, thereby affecting its inhibitory activity. iomcworld.com In this compound, the bromine atom at the 4-position, being an electron-withdrawing group, could influence the acidity of the carboxylic acid and participate in halogen bonding interactions within the active site. The ortho-cyclohexyloxy group will dictate the torsional angle between the phenyl ring and the carboxylic acid, which is a key determinant of binding.

Ligand-Enzyme Binding Site Characterization (e.g., in silico approaches)

In silico modeling and molecular docking studies are powerful tools for understanding how ligands like this compound might bind to their target enzymes. mdpi.com For sEH, the active site is well-characterized and consists of a catalytic triad (B1167595) (Asp335, Tyr383, and Tyr466 in human sEH) within a hydrophobic cavity.

Based on the docking of similar benzoic acid-based inhibitors, it is predicted that this compound would bind in a similar fashion:

The carboxylate group would form a salt bridge or hydrogen bonds with key residues near the catalytic triad.

The cyclohexyloxy group would be positioned within a hydrophobic pocket, making van der Waals contacts.

The bromophenyl ring would also fit into a hydrophobic region of the active site, with the bromine atom potentially forming specific interactions, such as halogen bonds, with backbone or side-chain atoms of the enzyme.

Computational approaches like AutoCouple have been used to design and optimize ligands for other protein targets by exploring diverse chemical spaces, suggesting that such methods could be applied to further refine the structure of this compound for enhanced sEH inhibition. nih.gov

Interaction with other Biological Targets

The structural motif of a substituted benzoic acid is present in a wide range of biologically active molecules. This suggests that this compound could potentially interact with other biological targets besides sEH.

CFTR Modulators: Certain benzoic acid derivatives have been identified as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov These molecules help to restore the function of mutant CFTR, which is responsible for cystic fibrosis. The discovery of compounds like ABBV/GLPG-2222, which features a substituted benzoic acid, highlights the potential for this chemical class to modulate ion channels. nih.gov

mPGES-1 Inhibitors: Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is another important target in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandin E2 (PGE2). nih.gov Inhibition of mPGES-1 is a promising strategy for developing next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov Several mPGES-1 inhibitors also contain a benzoic acid scaffold, suggesting that this compound could be investigated for activity against this enzyme.

Allosteric Modulation and Conformational Dynamics in Protein-Ligand Systems

Beyond direct competitive inhibition at the active site, small molecules can exert their effects through allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

While there is no direct evidence for allosteric modulation by this compound, the concept is highly relevant for enzymes like sEH. The binding of a ligand can induce changes in the conformational dynamics of the protein, affecting its catalytic efficiency. The flexibility of the cyclohexyloxy group and the potential for rotation around the ether linkage and the bond connecting it to the phenyl ring could allow the molecule to adapt to different conformational states of the enzyme, potentially leading to complex regulatory effects. Further biophysical studies, such as X-ray crystallography and NMR spectroscopy, would be necessary to explore the potential for allosteric modulation and to fully understand the conformational dynamics of the protein-ligand interaction.

Polymorphism and Solid State Characteristics

Crystalline Forms and Polymorphic Landscape of Benzoic Acid Derivatives

The polymorphic landscape of benzoic acid and its derivatives can be complex, influenced by substituent groups on the benzene (B151609) ring. For instance, studies on compounds like 4-bromobenzoic acid have revealed specific crystalline arrangements. Generally, benzoic acid derivatives form hydrogen-bonded dimers in the solid state, a feature that significantly directs their crystal packing. The interplay of the carboxylic acid group with other functional groups, such as the bromo and cyclohexyloxy substituents in the case of 4-Bromo-2-(cyclohexyloxy)benzoic acid, would be expected to define its potential crystalline forms. The size and conformational flexibility of the cyclohexyloxy group would likely play a significant role in the resulting crystal packing and the potential for polymorphism.

Nucleation Pathways and Solvent-Dependent Crystallization

The crystallization of a specific polymorph is governed by both thermodynamic and kinetic factors. Nucleation, the initial step in crystal formation, can be influenced by factors such as supersaturation, temperature, and the presence of impurities. The choice of solvent is a critical parameter in controlling which polymorphic form is obtained. Solvents can interact with the solute molecules through hydrogen bonding or other intermolecular forces, stabilizing certain conformations or supramolecular assemblies that lead to the nucleation of a particular crystal form. A systematic screening of various solvents with different polarities and hydrogen bonding capabilities would be necessary to explore the solvent-dependent crystallization behavior of this compound and to identify potential new polymorphic forms.

Characterization of Polymorphs (e.g., X-ray Diffraction, Vibrational Spectroscopy)

Unequivocal identification and characterization of polymorphs rely on a suite of analytical techniques.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a new crystalline form by determining the precise arrangement of atoms in the crystal lattice. Powder X-ray diffraction (PXRD) is a powerful tool for distinguishing between different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and intermolecular interactions. Differences in hydrogen bonding and crystal packing between polymorphs will result in distinct shifts in the vibrational frequencies of functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

A comprehensive characterization would involve these techniques to establish the structural identity of any discovered polymorphs of this compound.

Analytical Methodologies for Characterization and Quantification in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-Bromo-2-(cyclohexyloxy)benzoic acid and separating it from starting materials, byproducts, and degradants. Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of compounds. sielc.com

A typical method involves a C18 stationary phase, which retains the relatively nonpolar analyte, and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous, acidified buffer. sielc.comhelixchrom.com The acidic modifier, often formic acid or phosphoric acid, ensures that the carboxylic acid moiety remains in its protonated, less polar form, leading to better peak shape and retention. sielc.com For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.compsu.edu

Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution of the main compound while also separating impurities with a wide range of polarities. ekb.eg Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophores. sielc.comupb.ro The UV spectrum for benzoic acid derivatives typically shows absorption maxima that allow for sensitive detection. sielc.com

Purity analysis and method validation are conducted according to established guidelines, ensuring the method is specific, linear, accurate, precise, and robust. ekb.eglongdom.org

Table 1: Example HPLC Gradient for Purity Analysis

| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

This is a representative gradient and would require optimization for specific applications.

Table 2: Typical Parameters for HPLC Method Validation

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of impurities. | Peak purity index > 990; baseline resolution > 2.0 from other peaks. thaiscience.info |

| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999. thaiscience.info |

| Accuracy | Closeness of test results to the true value (assessed by spike recovery). | Recovery between 85% and 115%. thaiscience.info |

| Precision | Agreement among a series of measurements (repeatability & intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. thaiscience.info |

| LOD / LOQ | Lowest concentration that can be reliably detected / quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. longdom.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it provides a powerful combination of separation and identification. kerstinthurow.de

The molecular formula of this compound is C₁₃H₁₅BrO₃, with a monoisotopic mass of approximately 298.02 Da for the ⁷⁹Br isotope and 300.02 Da for the ⁸¹Br isotope. A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity (a 1:1 ratio) for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edudocbrown.info

Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of such compounds, capable of generating ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. psu.edu Analysis in negative ion mode is often preferred for carboxylic acids. psu.edu

The fragmentation pattern provides a fingerprint for the molecule. For this compound, characteristic fragmentation pathways are predicted to include:

Loss of the carboxylic acid group: Cleavage of the C-C bond between the aromatic ring and the carboxyl group, resulting in the loss of a COOH radical (45 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.

Cleavage of the ether bond: Fragmentation can occur at the ether linkage, leading to the loss of cyclohexene (B86901) (C₆H₁₀, 82 Da) via a McLafferty-type rearrangement, or loss of the entire cyclohexyloxy radical (C₆H₁₁O, 99 Da).

Phenyl Cation Formation: A prominent peak corresponding to the brominated phenyl cation is often observed after loss of other functional groups. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion Description | Proposed Formula of Fragment | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₃H₁₅BrO₃]⁺ | 298.0 / 300.0 |

| Deprotonated Molecule [M-H]⁻ | [C₁₃H₁₄BrO₃]⁻ | 297.0 / 299.0 |

| Loss of COOH from [M]⁺ | [C₁₂H₁₅BrO]⁺ | 254.0 / 256.0 |

| Loss of CO₂ from [M-H]⁻ | [C₁₂H₁₄BrO]⁻ | 253.0 / 255.0 |

| Loss of Cyclohexene from [M]⁺ | [C₇H₅BrO₃]⁺ | 215.9 / 217.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ethernet.edu.et A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. docbrown.info

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The three protons on the benzene ring will appear as a complex ABC spin system due to their unique chemical environments. The proton on the carbon adjacent to the bromine atom (H-5) and the proton between the two oxygen-containing substituents (H-3) would be the most deshielded. The proton on the cyclohexyl ring bonded to the ether oxygen (H-1') will appear as a downfield multiplet. The remaining ten protons of the cyclohexyl group will produce a series of overlapping multiplets in the upfield aliphatic region.

¹³C NMR: The proton-decoupled ¹³C spectrum will show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The carboxyl carbon (C=O) will be the most downfield signal, typically appearing around 165-175 ppm. docbrown.info The six aromatic carbons will resonate in the 110-160 ppm range, with their specific shifts influenced by the electronic effects of the bromo, carboxyl, and cyclohexyloxy substituents. researchgate.net The carbon attached to the bromine (C-4) and the carbons attached to the oxygen atoms (C-1, C-2) will have characteristic shifts. The six carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 20 and 80 ppm. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet |

| Aromatic (H-3, H-5, H-6) | 6.8 - 8.0 | multiplet |

| Cyclohexyl (O-CH) | 4.5 - 5.0 | multiplet |

| Cyclohexyl (CH₂) | 1.2 - 2.2 | multiplet |

Predictions are based on standard values for substituted benzoic acids and cyclohexyl ethers.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-2 (Ar-O) | 155 - 160 |

| C-1, C-3, C-5, C-6 (Ar) | 115 - 135 |

| C-4 (Ar-Br) | 110 - 120 |

| C-1' (O-CH) | 75 - 85 |

| C-2', C-3', C-4' (CH₂) | 20 - 40 |

Predictions are based on standard values for substituted benzoic acids and cyclohexyl ethers. docbrown.inforesearchgate.netnih.gov

Intellectual Property and Patent Landscape in Academic Research

Patent Analysis for Synthetic Routes and Intermediates

The patentability of a chemical compound is fundamentally tied to its novelty and non-obviousness, which extends to its method of preparation. An analysis of patents for structurally related benzoic acids reveals common strategies for protecting synthetic routes and key intermediates.

Patents in this area often claim specific processes for producing halogenated or otherwise substituted benzoic acids, which are valuable precursors for pharmaceuticals and other fine chemicals. google.comgoogle.com For instance, one common patented approach involves the liquid-phase catalytic oxidation of substituted alkylbenzenes (like toluene (B28343) derivatives) using oxygen in the presence of a transition metal catalyst. google.comgoogle.com Another patented strategy is the preparation of halogenated benzoic acids from halogenated benzophenones. google.com

The table below summarizes representative patented synthetic routes for various substituted benzoic acids, illustrating the types of claims and chemical transformations that are typically protected.

| Patent Reference | Starting Material | Key Transformation/Reagents | Product Class | Key Claim |

| CN108558636A | p-Bromotoluene | Liquid phase oxidation with O₂; Co/Mn catalyst | 4-Bromobenzoic acid | A high-yield preparation method for 4-bromobenzoic acid. google.com |

| CN109553532B | 4-Bromo-2-methylbenzoic acid | Esterification, followed by palladium-catalyzed Suzuki coupling and α-halogenation | 4-Bromoacetyl-2-methyl benzoic acid methyl ester | A multi-step synthesis route for a key intermediate. google.com |

| EP 2650277 A1 | 3,4-Dialkoxybenzoic acid | Bromination using Br₂ in concentrated HCl | 2-Bromo-4,5-dialkoxybenzoic acid | An efficient method for producing a specific brominated benzoic acid intermediate. googleapis.com |

| CA2110085A1 | Asymmetrically substituted benzophenone | Oxidation with agents like H₂O₂ or persulfates | Halogenated benzoic acids | A process for preparing halogenated benzoic acids from benzophenones. google.com |

Emerging Trends in Patenting Novel Benzoic Acid Derivatives

The classic benzoic acid scaffold continues to be a fertile ground for discovering new therapeutic agents. Emerging trends in patenting show a strategic shift from claiming broad classes of compounds to focusing on specific derivatives with enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action.

Recent patent applications highlight the development of benzoic acid esters and amides designed to act as more stable and potent drugs. google.com For example, a recent patent application discloses a library of benzoic acid derivatives, including esters and amides, for the treatment of tuberculosis, noting that the amide derivatives surprisingly showed higher activity than the corresponding esters. google.com

Another significant trend is the design of benzoic acid derivatives as inhibitors of specific protein-protein interactions, a challenging area in drug discovery. Researchers have successfully designed 2,5-substituted benzoic acids as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov This represents a move towards highly targeted therapies based on a deep understanding of disease biology.

Furthermore, patents are being filed for new uses of known benzoic acid derivatives, a strategy known as drug repurposing. The potential applications for these derivatives are expanding into diverse therapeutic areas, including oncology patsnap.compreprints.org, infectious diseases google.com, and metabolic disorders. patentcut.com

| Patent/Publication | Derivative Class | Claimed Therapeutic Use/Target | Emerging Trend |

| EP4345091A1 | Benzoic acid esters and amides | Antituberculosis | Development of derivatives (amides) with improved stability and activity over parent acids/esters. google.com |

| J Med Chem (2019) nih.gov | 2,5-Substituted benzoic acids | Dual Mcl-1/Bfl-1 inhibitors (anticancer) | Design of inhibitors for specific protein-protein interactions. |

| CN104872582A | Benzoic acid derivatives | Antitumor agents | Exploration of novel scaffolds for established therapeutic targets. patsnap.com |

| patentCut (1988) patentcut.com | para-Substituted phenylpentanol benzoic acids | Hypolipidemic agents | Creation of novel structures with superior activity over existing drugs. |

Academic Contributions to Patentable Chemical Entities

Academic research institutions are a primary source of innovation in the discovery of new chemical entities and therapeutic targets. Their contributions often lay the groundwork for patentable inventions, either through direct patent filings by the university or by providing the foundational knowledge for commercial entities to build upon.

For instance, research from Southern Medical University has led to patents on benzoic acid derivatives with demonstrated anti-tumor bioactivity. patsnap.com Similarly, intensive academic research into the B-cell lymphoma 2 (Bcl-2) family of proteins has paved the way for the design of novel inhibitors, including the 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1. nih.gov This type of academic work, which elucidates complex biological pathways and identifies novel binding pockets, is critical for creating highly specific and patentable molecules.

Academic labs also contribute by developing novel synthetic methodologies that can be patented. While the primary focus of academic research is often publication, the potential for commercialization through patenting is an increasingly important consideration for universities. This is particularly true in medicinal chemistry, where a novel compound with promising biological data can attract significant interest from the pharmaceutical industry.

| Institution/Source | Compound Class/Research Area | Potential Application | Nature of Contribution |

| Southern Medical University | Novel benzoic acid derivatives | Anticancer | Patented new chemical entities with demonstrated bioactivity. patsnap.com |

| Academic Consortia (J Med Chem) | 2,5-Substituted benzoic acids | Dual Mcl-1/Bfl-1 inhibition | Structure-based design of novel protein-protein interaction inhibitors. nih.gov |

| Various Academic Labs | Natural product characterization | Various (e.g., anticancer, antioxidant) | Identification and characterization of novel bioactive compounds with benzoic acid cores. mdpi.com |

Strategic Patenting in Early-Stage Drug Discovery and Chemical Development

For a novel compound like "4-Bromo-2-(cyclohexyloxy)benzoic acid," the journey from a laboratory curiosity to a potential therapeutic agent is fraught with financial risk. A robust patent strategy is therefore essential from the earliest stages of research and development to protect the significant investment required.

The initial and most crucial patent is typically the "composition of matter" patent, which claims the specific chemical structure of the new molecule. This provides the broadest and most defensible form of protection. However, a comprehensive patent strategy goes much further. Researchers will often file patents that claim a broad genus of related structures to prevent competitors from making minor chemical modifications to circumvent the original patent.

As a compound progresses through development, further opportunities for patenting arise. These "secondary patents" can cover a wide range of inventions, including:

New Formulations: Developing a novel formulation, such as an extended-release tablet or a more stable injectable form, can be patented and can offer significant clinical advantages.

New Synthetic Routes: Discovering a more efficient, scalable, or cost-effective method of synthesis can be a valuable and patentable invention.

Polymorphs and Salts: Different crystalline forms (polymorphs) or salt forms of a drug can have different properties (e.g., solubility, stability) and can be independently patented.

New Medical Uses: Discovering that a compound is effective for a different disease than originally anticipated can be protected with a new use patent.

A critical aspect of this strategy is timing. Any public disclosure of the invention, whether in a scientific journal, a conference presentation, or even an informal discussion without a non-disclosure agreement, can jeopardize the ability to obtain a patent. Therefore, a patent application must be filed before any such disclosure occurs. This careful management of intellectual property is a cornerstone of modern drug discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-(cyclohexyloxy)benzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Start with 2-(cyclohexyloxy)benzoic acid. Bromination can be achieved using Br₂ in concentrated HCl under controlled temperature (e.g., 0–5°C) to avoid over-bromination .

- Flow Photochemical Bromination : For improved regioselectivity, use flow photochemical reactors with UV light, followed by hydrolysis to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >90% purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to identify cyclohexyloxy (δ ~3.5–4.5 ppm for ether protons) and bromine-induced deshielding on the aromatic ring .

- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (m/z ≈ 299 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents, as demonstrated for similar brominated benzoic acids .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Stability Testing :

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Solubility: Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–20 mg/mL). Avoid aqueous solutions at pH >7 due to potential ester hydrolysis .

Advanced Research Questions

Q. How does the cyclohexyloxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- The electron-donating cyclohexyloxy group activates the aromatic ring for electrophilic substitution but may sterically hinder Pd-catalyzed couplings. Use bulky ligands (e.g., SPhos) to mitigate steric effects .

- Example : Couple with aryl boronic acids in THF/water (3:1) at 80°C using Pd(PPh₃)₄ as a catalyst .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

- Reaction Optimization :

- Temperature Control : Maintain reactions below 100°C to prevent C-Br bond cleavage.

- Additives : Include silver salts (Ag₂CO₃) to stabilize intermediates and suppress β-hydride elimination .

- Monitoring : Use in-situ IR spectroscopy to detect intermediates like benzoquinones, which indicate undesired oxidation .

Q. How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?

- In Silico Approaches :

- Docking Studies : Model interactions with target enzymes (e.g., tyrosinase) using AutoDock Vina. The bromine atom may occupy hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds .

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity data from analogous compounds (e.g., 4-bromo-2-methoxybenzoic acid) .

Q. What are the degradation pathways of this compound under oxidative conditions, and how are degradation products identified?

- Degradation Analysis :

- Accelerated Oxidation : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze via GC-MS. Major products include cyclohexanol (from ether cleavage) and 3-bromo-4-hydroxybenzoic acid .

- Ecotoxicity Assessment : Use Daphnia magna assays to evaluate the toxicity of degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.